molecular formula C17H26BrNO5S B11828908 Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester

Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester

Cat. No.: B11828908
M. Wt: 436.4 g/mol
InChI Key: AGOBWZPTRJTKLS-CQSZACIVSA-N
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Description

Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C17H26BrNO5S and a molecular weight of 436.36 g/mol . This compound is characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a carbamate ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. Common reagents used in these reactions include brominating agents, sulfonylating agents, and carbamating agents .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The carbamate ester group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used. The reactions are carried out under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Sulfone derivatives.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The methylsulfonyl group can enhance the compound’s solubility and stability, allowing it to effectively reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester is unique due to the presence of the bromophenyl group and the pentyl chain with a methylsulfonyl group.

Biological Activity

Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Chemical Formula : C17H26BrNO5S
  • Molecular Weight : 436.36 g/mol
  • Boiling Point : Approximately 565.0 ± 50.0 °C (predicted)
  • Density : 1.332 ± 0.06 g/cm³ (predicted)
  • CAS Number : 1476776-66-5

Structural Features

The unique structural components of this compound include:

  • A bromophenyl group , which is known for its influence on biological activity.
  • A methylsulfonyl ether , which may enhance solubility and interaction with biological targets.

Mechanisms of Biological Activity

Carbamic acid derivatives are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The following mechanisms are particularly relevant:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Binding : Its structural features suggest potential interactions with specific receptors, which could modulate signaling pathways critical for various physiological processes.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting that this compound may also possess antimicrobial effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester:

  • Antibacterial Studies : Research indicates that compounds with bromophenyl groups exhibit enhanced antibacterial properties compared to their non-brominated analogs. For example, a study on thiosemicarbazide derivatives demonstrated increased antibacterial activity due to electron density alterations caused by bromine substitution .
  • Inhibition of Histone Deacetylases (HDAC) : Some carbamic acid derivatives have been identified as HDAC inhibitors, which are important in cancer therapy due to their role in regulating gene expression .

Comparative Analysis with Related Compounds

A comparison of Carbamic acid, N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester with other similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological Activity
Carbamic acid, [(1R)-2-(4-bromophenyl)]Contains bromophenyl groupAnticancer activity
MethylcarbamateSimpler carbamate structurePesticidal activity
Carbamic acid, 4-bromophenyl-, ethyl esterSimilar bromophenyl structureAntimicrobial effects

Properties

Molecular Formula

C17H26BrNO5S

Molecular Weight

436.4 g/mol

IUPAC Name

[(4S)-4-(4-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl] methanesulfonate

InChI

InChI=1S/C17H26BrNO5S/c1-17(2,3)24-16(20)19-12-14(6-5-11-23-25(4,21)22)13-7-9-15(18)10-8-13/h7-10,14H,5-6,11-12H2,1-4H3,(H,19,20)/t14-/m1/s1

InChI Key

AGOBWZPTRJTKLS-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CCCOS(=O)(=O)C)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCCOS(=O)(=O)C)C1=CC=C(C=C1)Br

Origin of Product

United States

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